molecular formula C14H20N4O4S B414676 [(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid

[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid

Cat. No.: B414676
M. Wt: 340.4g/mol
InChI Key: DOSHXICORFMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid is a complex organic compound with the molecular formula C14H20N4O4S It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a sulfanyl group attached to the acetic acid moiety

Preparation Methods

The synthesis of [(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the purine core via a thiolation reaction, often using thiourea or similar reagents.

    Formation of the Acetic Acid Moiety:

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.

Mechanism of Action

The mechanism of action of [(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid can be compared with other similar compounds, such as:

These similar compounds share the purine core structure but differ in the functional groups attached, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C14H20N4O4S

Molecular Weight

340.4g/mol

IUPAC Name

2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid

InChI

InChI=1S/C14H20N4O4S/c1-3-4-5-6-7-18-10-11(15-14(18)23-8-9(19)20)17(2)13(22)16-12(10)21/h3-8H2,1-2H3,(H,19,20)(H,16,21,22)

InChI Key

DOSHXICORFMFMP-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C

Origin of Product

United States

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